Dipivefrin Hydrochloride

Description

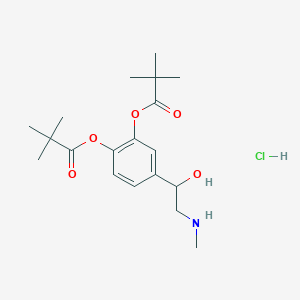

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFAUCPBMAGVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045494 | |

| Record name | Dipivefrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64019-93-8 | |

| Record name | Dipivefrin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64019-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipivefrin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064019938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipivefrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-[1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene dipivalate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPIVEFRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTH9UHV0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Characterization of Dipivefrin Hydrochloride and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Dipivefrin Hydrochloride, a prodrug of epinephrine used in the treatment of open-angle glaucoma.[1] This document details the physicochemical properties, spectroscopic analysis, and chromatographic separation of this compound and its analogs. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of ophthalmic drug products.

Physicochemical Properties

This compound is the hydrochloride salt of Dipivefrin, which is the dipivalate ester of epinephrine.[2] This structural modification enhances its lipophilicity, allowing for greater penetration into the anterior chamber of the eye compared to epinephrine.[1] Once administered, it is hydrolyzed by esterases in the cornea to release the active compound, epinephrine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₀ClNO₅ | [2] |

| Molecular Weight | 387.9 g/mol | [2] |

| Appearance | White crystalline powder | |

| Melting Point | 158 °C | |

| Solubility | Soluble in water | |

| Stereochemistry | Racemic | [2] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

Table 2: ¹H NMR Spectral Data for this compound (Predicted in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | br s | 1H | OH |

| ~7.2-7.4 | m | 3H | Ar-H |

| ~5.1 | m | 1H | CH-OH |

| ~3.4 | m | 2H | CH₂-N |

| ~2.7 | s | 3H | N-CH₃ |

| 1.25 | s | 18H | C(CH₃)₃ |

Note: This is a predicted spectrum and actual experimental values may vary. A publicly available ¹H NMR spectrum can be found at ChemicalBook.[3]

Table 3: ¹³C NMR Spectral Data for this compound (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~177 | C=O (pivaloyl) |

| ~148, 146 | Ar-C (quaternary) |

| ~122, 120, 119 | Ar-CH |

| ~68 | CH-OH |

| ~52 | CH₂-N |

| ~39 | C(CH₃)₃ (quaternary) |

| ~33 | N-CH₃ |

| ~27 | C(CH₃)₃ |

Note: This is a predicted spectrum and actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, broad | O-H stretch (hydroxyl) |

| ~3000 | Medium | N-H stretch (secondary amine salt) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1600, 1500 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electrospray ionization (ESI) is a suitable technique for this molecule.

Table 5: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 352.2 | [M-Cl]⁺ (Dipivefrin base) |

| 251.1 | [M-Cl - C₅H₉O₂]⁺ (Loss of one pivaloyl group) |

| 150.1 | [M-Cl - 2(C₅H₉O₂)]⁺ (Loss of both pivaloyl groups, epinephrine fragment) |

| 86.1 | [C₅H₁₀O]⁺ (Pivaloyl fragment) |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantitative analysis of this compound in pharmaceutical formulations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is crucial for determining the purity of this compound and for quantifying it in the presence of its degradation products.

Table 6: Example RP-HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate or acetate) with an ion-pairing agent, isocratic or gradient elution. A reported method for a related compound used acetonitrile and water with phosphoric acid.[4] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Dipivefrin Analogs

The development of analogs of Dipivefrin has been explored to improve its therapeutic profile. These analogs often involve modifications to the catecholamine structure or the ester prodrug moiety. The synthesis of epinephrine prodrugs and analogs has been a subject of research to enhance drug delivery and efficacy.[5][6]

One area of investigation has been the synthesis of other pivaloyl esters of catecholamines. The synthesis of such esters can be achieved through various organic chemistry reactions.[7][8] Another approach involves the creation of acidic epinephrine analogs, although these have shown limited activity.[9]

Signaling Pathway and Experimental Workflows

Adrenergic Receptor Signaling Pathway

Dipivefrin, as a prodrug of epinephrine, ultimately exerts its effects through the activation of adrenergic receptors.[10] Epinephrine is an agonist for both α and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[10][11] The activation of these receptors triggers intracellular signaling cascades that lead to the physiological effects of the drug, such as the reduction of intraocular pressure.[11][12]

Caption: Adrenergic receptor signaling cascade initiated by Dipivefrin.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in an ophthalmic solution using RP-HPLC.

Caption: Workflow for quantitative analysis of Dipivefrin HCl by HPLC.

Experimental Protocols

Protocol for ¹H NMR and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using standard parameters. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis of quaternary carbons.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.[13][14]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[13]

-

Background Spectrum: Obtain a background spectrum of a pure KBr pellet.

-

Sample Spectrum: Place the sample pellet in the FT-IR spectrometer and acquire the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The obtained spectrum should be background-corrected. Identify and assign the characteristic absorption bands to the functional groups present in the molecule. For hydrochlorides, using potassium chloride (KCl) instead of KBr can prevent ion exchange and potential spectral artifacts.[15][16]

Protocol for RP-HPLC Analysis

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of organic solvent (e.g., acetonitrile) and aqueous buffer. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard of known concentration in the mobile phase or a suitable diluent. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution Preparation: Accurately dilute the ophthalmic solution with the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions: Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength as detailed in Table 6.

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

-

Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve. Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[17][18]

References

- 1. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound(64019-93-8) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Prodrug approaches to enhancement of physicochemical properties of drugs IV: novel epinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US4656309A - Preparation of alpha-pivaloyl-substituted acetic acid esters - Google Patents [patents.google.com]

- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 9. Acidic epinephrine analogues derived from 1H, 3H-2,1,3-benzothiadiazole 2,2-dioxide and from trifluoromethanesulfonanilide. A new synthesis of 1H,3H-2,1,3-benzothiadiazole 2,2-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. researchgate.net [researchgate.net]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. scienceijsar.com [scienceijsar.com]

- 15. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. jasco-global.com [jasco-global.com]

- 17. bepls.com [bepls.com]

- 18. sphinxsai.com [sphinxsai.com]

The Prodrug Dipivefrin Hydrochloride: An In-depth Analysis of its Adrenergic Receptor Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipivefrin hydrochloride is a prodrug of epinephrine designed to improve the ophthalmic delivery and therapeutic efficacy of its parent compound in the management of open-angle glaucoma.[1][2] Its mechanism of action is intrinsically linked to its enzymatic conversion to epinephrine within the eye, which then exerts its effects through the modulation of adrenergic receptors.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its bioconversion, subsequent interaction with adrenergic receptor subtypes, and the downstream signaling cascades that lead to a reduction in intraocular pressure. This document includes a compilation of quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Prodrug Advantage of Dipivefrin

This compound was developed to overcome the limitations of topical epinephrine administration, such as poor corneal penetration and local side effects.[1] As a dipivalate ester of epinephrine, dipivefrin is significantly more lipophilic, allowing for enhanced penetration through the cornea into the anterior chamber of the eye.[2][5] Once inside the eye, it is hydrolyzed by esterase enzymes, releasing the active therapeutic agent, epinephrine.[3][4] This targeted delivery and activation mechanism allows for a more efficient therapeutic effect at a lower concentration, thereby reducing the incidence of adverse reactions.[2]

Bioconversion of Dipivefrin to Epinephrine

The therapeutic action of dipivefrin is entirely dependent on its conversion to epinephrine. This biotransformation is a critical first step in its mechanism of action.

-

Enzymatic Hydrolysis: Upon instillation, this compound penetrates the cornea and is rapidly hydrolyzed by esterase enzymes present in ocular tissues, particularly the cornea.[3][4]

-

Release of Epinephrine: This enzymatic cleavage removes the two pivaloyl groups, releasing free epinephrine into the aqueous humor.[2]

The logical workflow for the activation of dipivefrin is illustrated in the following diagram:

Epinephrine's Interaction with Adrenergic Receptors

The liberated epinephrine, an endogenous catecholamine, is a non-selective agonist of all adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[6][7] These receptors are broadly classified into two main types, α-adrenergic and β-adrenergic receptors, each with several subtypes.[7][8] The therapeutic effect of epinephrine in glaucoma is mediated by its interaction with α and β receptors in the ciliary body and trabecular meshwork.[1][4]

Quantitative Data: Receptor Binding Affinity and Functional Potency

The affinity of epinephrine for various adrenergic receptor subtypes is a key determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. The functional potency of epinephrine is determined by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) for stimulating or inhibiting second messenger production, such as cyclic adenosine monophosphate (cAMP).

Table 1: Binding Affinities (Kᵢ) of Epinephrine for Human Adrenergic Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Reference |

| α₁ₐ | 4.5 | [9] |

| α₁ₑ | 3.2 | [9] |

| α₁ₐ | 5.1 | [9] |

| α₂ₐ | 1.2 | [5] |

| α₂ₑ | 1.8 | [5] |

| α₂ₒ | 2.5 | [5] |

| β₁ | 38 | [10] |

| β₂ | 25 | [10] |

| β₃ | 130 | [10] |

Note: Kᵢ values can vary depending on the experimental conditions and radioligand used.

Table 2: Functional Potency (EC₅₀/IC₅₀) of Epinephrine at Human Adrenergic Receptors

| Receptor Subtype | Second Messenger | Potency (nM) | Effect | Reference |

| α₁ (general) | Inositol Phosphate | ~100 | Stimulation | [11] |

| α₂ₐ | cAMP | 200 (EC₅₀) | Inhibition | [12] |

| β₁ | cAMP | ~50 | Stimulation | |

| β₂ | cAMP | ~30 | Stimulation | |

| β₃ | cAMP | ~200 | Stimulation |

Note: EC₅₀ and IC₅₀ values are highly dependent on the cell type and assay conditions.

Adrenergic Receptor Signaling Pathways

The interaction of epinephrine with adrenergic receptors initiates distinct intracellular signaling cascades, ultimately leading to the physiological responses that lower intraocular pressure.

α₁-Adrenergic Receptor Signaling (Gq Pathway)

Activation of α₁-adrenergic receptors, which are coupled to Gq proteins, leads to the stimulation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] In the context of glaucoma, α₁-agonist activity is thought to contribute to the increase in uveoscleral outflow.

α₂-Adrenergic Receptor Signaling (Gi Pathway)

α₂-adrenergic receptors are coupled to inhibitory G-proteins (Gi).[7][8] Upon activation by epinephrine, the α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels is believed to decrease aqueous humor production by the ciliary body.

β-Adrenergic Receptor Signaling (Gs Pathway)

β-adrenergic receptors are coupled to stimulatory G-proteins (Gs).[7] When activated by epinephrine, the α-subunit of the Gs protein stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[3][10] This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets. In the eye, β-adrenergic stimulation is thought to increase the outflow of aqueous humor through the trabecular meshwork.

Experimental Protocols

The characterization of the interaction between epinephrine and adrenergic receptors relies on a variety of in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled ligand (e.g., epinephrine) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radiolabeled ligand (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂, [¹²⁵I]cyanopindolol for β).

-

Unlabeled epinephrine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in ice-cold buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist.

-

Competition: Cell membranes, radioligand, and varying concentrations of epinephrine.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the epinephrine concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate (via Gs) or inhibit (via Gi) the production of the second messenger cAMP.

Materials:

-

Whole cells expressing the adrenergic receptor subtype of interest.

-

Epinephrine.

-

Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and plates.

Procedure:

-

Cell Culture: Culture cells expressing the receptor of interest in appropriate plates (e.g., 96-well or 384-well).

-

Compound Addition:

-

For Gs-coupled receptors: Add varying concentrations of epinephrine to the cells.

-

For Gi-coupled receptors: Pre-treat cells with varying concentrations of epinephrine, then stimulate with a fixed concentration of forskolin.

-

-

Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production or inhibition.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP concentration against the logarithm of the epinephrine concentration.

-

For Gs-coupled receptors: Determine the EC₅₀ value from the resulting sigmoidal dose-response curve.

-

For Gi-coupled receptors: Determine the IC₅₀ value from the resulting sigmoidal inhibition curve.

-

Conclusion

The mechanism of action of this compound is a well-defined, two-step process that leverages the principles of prodrug chemistry and adrenergic receptor pharmacology. Its efficient conversion to epinephrine in the eye and the subsequent non-selective agonism at α and β-adrenergic receptors provide a dual mechanism for lowering intraocular pressure. A thorough understanding of the binding affinities, functional potencies, and downstream signaling pathways of epinephrine at each adrenergic receptor subtype is crucial for the rational design and development of novel ophthalmic therapeutics. The experimental protocols and data presented in this guide offer a foundational resource for researchers in this field.

References

- 1. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Adrenergic receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccjm.org [ccjm.org]

- 5. Interplay Among Catecholamine Systems: Dopamine Binds to a2-adrenergic Receptors in Birds and Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]

- 9. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Hydrolysis of Dipivefrin Hydrochloride to Epinephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro hydrolysis of dipivefrin hydrochloride to its active form, epinephrine. Dipivefrin, a prodrug of epinephrine, is utilized in ophthalmic solutions to improve corneal penetration due to its increased lipophilicity.[] Subsequent enzymatic hydrolysis within the cornea releases epinephrine, which then exerts its therapeutic effect.[] This document details the experimental protocols for studying this hydrolysis, presents quantitative data from relevant studies, and visualizes the key pathways involved.

Enzymatic Conversion of Dipivefrin

The conversion of dipivefrin to epinephrine is primarily an enzymatic process that occurs within the ocular tissues, most notably the cornea.[][2][3][4] Non-enzymatic hydrolysis at physiological pH is significantly slower.[3] The primary enzymes responsible for this biotransformation are esterases, with a major role attributed to cholinesterase.[5] Other esterases, such as acetylcholinesterase and carboxylesterases, also contribute to the hydrolysis.[5]

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the in vitro hydrolysis of dipivefrin.

Preparation of Corneal Homogenates

A standardized protocol for the preparation of corneal homogenates is crucial for reproducible in vitro hydrolysis studies. This procedure is adapted from established methods for ocular tissue preparation.

Materials:

-

Freshly enucleated rabbit or porcine eyes

-

Phosphate-buffered saline (PBS), pH 7.4, ice-cold

-

Cell Lysis Buffer (e.g., EPX-99999-000 from Thermo Fisher Scientific) or a suitable buffer such as 20 mM sodium phosphate buffer with 6.7 mM NaCl, pH 6.9.

-

Protease inhibitor cocktail

-

Dounce homogenizer or bead homogenizer (e.g., TissueLyser with 5-mm stainless steel beads)

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Excise the cornea from the enucleated eye, ensuring to remove any adjoining tissues like the conjunctiva and iris.

-

Wash the isolated cornea thoroughly with ice-cold PBS to remove any contaminants.

-

Weigh the corneal tissue and place it in a pre-chilled 2 mL microcentrifuge tube.

-

Add ice-cold cell lysis buffer containing a protease inhibitor cocktail to the tissue. A general guideline is to add 500 µL of buffer per 100 mg of tissue.

-

Homogenize the tissue on ice.

-

For Dounce homogenizer: Perform 15-20 strokes.

-

For bead homogenizer: Homogenize at 25 Hz for 1-3 minutes.

-

-

Centrifuge the homogenate at 10,000-16,000 x g for 10-15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the corneal enzymes, and transfer it to a fresh, pre-chilled microcentrifuge tube.

-

Determine the total protein concentration of the supernatant using a standard protein assay method, such as the Bradford or BCA assay. This is essential for normalizing enzyme activity.

-

The corneal homogenate is now ready for use in the in vitro hydrolysis assay. It can be used immediately or stored at -80°C for future use.

In Vitro Hydrolysis Assay

This assay measures the rate of conversion of dipivefrin to epinephrine when incubated with the prepared corneal homogenate.

Materials:

-

Corneal homogenate (prepared as in section 2.1)

-

This compound stock solution (in a suitable buffer, e.g., PBS)

-

Reaction buffer (e.g., 20 mM sodium phosphate buffer, pH 7.4)

-

Shaking water bath or incubator set to 37°C

-

Quenching solution (e.g., ice-cold acetonitrile or perchloric acid)

-

HPLC system for analysis

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes by adding the reaction buffer and the corneal homogenate.

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding a known concentration of the this compound stock solution to each tube. The final concentration of dipivefrin should be within a relevant range for kinetic studies (e.g., 10-100 µM).

-

Incubate the reaction mixtures at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution. This will precipitate the proteins and stop the enzymatic activity.

-

Centrifuge the quenched samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant for analysis by HPLC.

HPLC-UV Analysis of Dipivefrin and Epinephrine

A reliable analytical method is required to quantify the concentrations of dipivefrin and epinephrine in the samples from the in vitro hydrolysis assay.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of methanol and 50 mM sodium acetate buffer (pH 3.1) with 1% 1-octanesulfonic acid (e.g., 50:50 v/v)[6] | Gradient or isocratic mixture of water:methanol:acetic acid (e.g., 85:10:5 v/v), pH adjusted to 3.1 with ammonium acetate[7] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 280 nm or 285 nm[8] | UV at 280 nm |

| Injection Volume | 20 µL | 20 µL |

| Column Temperature | Ambient or controlled at 25°C | Ambient |

Procedure:

-

Prepare a calibration curve using standard solutions of dipivefrin and epinephrine of known concentrations.

-

Inject the supernatant from the in vitro hydrolysis assay samples into the HPLC system.

-

Identify and quantify the peaks corresponding to dipivefrin and epinephrine by comparing their retention times and peak areas to the calibration standards.

-

Calculate the concentration of dipivefrin remaining and epinephrine formed at each time point.

Quantitative Data Summary

The rate of hydrolysis of dipivefrin can be influenced by various factors, including the source of the enzyme and the experimental conditions. The following table summarizes key quantitative data from in vitro studies.

| Parameter | Value | Source of Enzyme | Reference |

| Rate of Hydrolysis | 0.260 ± 0.056 min⁻¹ | Unanesthetized rabbit cornea | [9] |

| Enzymatic vs. Non-enzymatic Hydrolysis | Corneal epithelium homogenates were 16 times more effective than heat-inactivated controls.[3] | Rabbit corneal epithelium | [3] |

| Non-enzymatic Conversion | <1% conversion after 3 hours at pH 7.4 | Tissue-free solution | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro hydrolysis of this compound.

Caption: Workflow for the in vitro hydrolysis of dipivefrin.

Hydrolysis Reaction Pathway

This diagram illustrates the enzymatic conversion of dipivefrin to epinephrine.

Caption: Enzymatic hydrolysis of dipivefrin to epinephrine.

Epinephrine Signaling Pathway

Upon its release, epinephrine acts on adrenergic receptors to initiate a signaling cascade. The following diagram shows a simplified representation of the β-adrenergic receptor pathway.

Caption: Simplified epinephrine signaling pathway via β-adrenergic receptors.

References

- 2. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.libretexts.org [med.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

The Cellular Journey of Dipivefrin Hydrochloride: A Technical Guide to Uptake and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipivefrin Hydrochloride is a prodrug of epinephrine, designed to enhance the corneal penetration of its parent compound for the treatment of open-angle glaucoma. Its efficacy is intrinsically linked to its unique cellular uptake and transport mechanisms within the complex architecture of the cornea. This technical guide provides an in-depth exploration of these mechanisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate pathways involved.

Core Concepts: Lipophilicity-Driven Passive Diffusion and Enzymatic Activation

The cellular uptake of this compound is a two-stage process governed by its physicochemical properties and the enzymatic machinery of the cornea.

1. Passive Diffusion Across the Corneal Epithelium:

2. Enzymatic Hydrolysis to Epinephrine:

Following its passage through the corneal epithelium, Dipivefrin is rapidly hydrolyzed by esterases present in corneal tissues to release its active form, epinephrine. This bioactivation is crucial for its therapeutic effect. Studies have identified several esterases involved in this process, with cholinesterase playing a predominant role. The hydrolysis is a competitive enzymatic reaction.

Quantitative Data Summary

While specific permeability coefficients for Dipivefrin are not extensively reported, kinetic data for its enzymatic hydrolysis provide valuable quantitative insights.

| Enzyme | Role in Hydrolysis | Kinetic Characteristics |

| Cholinesterase | Primary enzyme responsible for Dipivefrin hydrolysis. | Dipivefrin acts as a competitive substrate, showing a strong interaction. |

| Acetylcholinesterase | Contributes to Dipivefrin hydrolysis, but to a lesser extent than cholinesterase. | Exhibits competitive inhibition by Dipivefrin. |

| Carboxylesterase, Acetylesterase, and Arylesterase | A mixture of these esterases also participates in the hydrolysis. | Shows competitive inhibition by Dipivefrin. |

| Nonspecific Esterase | Contributes to the overall hydrolysis of Dipivefrin. | Demonstrates competitive inhibition by Dipivefrin. |

Signaling and Metabolic Pathways

The conversion of Dipivefrin to epinephrine is a critical metabolic step. The subsequent actions of epinephrine on adrenergic receptors are what lead to the therapeutic effect of lowering intraocular pressure.

The Impact of Dipivefrin Hydrochloride on Trabecular Meshwork Cell Cultures: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular and molecular effects of dipivefrin hydrochloride on trabecular meshwork (TM) cell cultures. As a prodrug of epinephrine, dipivefrin's mechanism of action is intrinsically linked to the physiological responses elicited by epinephrine on the cells of the trabecular meshwork, a critical tissue in the regulation of intraocular pressure (IOP). This document provides a comprehensive summary of the current understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

This compound is an ophthalmic agent used in the management of open-angle glaucoma. Its therapeutic effect stems from its conversion to epinephrine within the eye, which subsequently enhances the outflow of aqueous humor through the trabecular meshwork, thereby lowering IOP. Understanding the direct effects of its active metabolite, epinephrine, on TM cells is paramount for elucidating its mechanism of action and for the development of novel glaucoma therapies. This guide focuses on the in vitro effects of epinephrine on human trabecular meshwork (HTM) cell cultures, providing a foundational understanding for researchers in the field.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of epinephrine on various physiological parameters of human trabecular meshwork cells in culture.

Table 1: Effect of Epinephrine on Trabecular Meshwork Cell Viability and Morphology

| Epinephrine Concentration (M) | Observation Time | Effect on Cell Morphology | Cell Viability/Degeneration | Citation |

| 10-7 | Up to 10 days | No significant degenerative changes. | Mitotic activity slightly reduced. | [1][2] |

| 10-6 | 7 - 10 days | Abnormal cytokinesis, cell retraction. | Notable degenerative changes. | [1][2] |

| 10-5 | 96 hours | Marked cell retraction, separation from substrate. | Cell death. | [1][2] |

Table 2: Biochemical and Functional Effects of Epinephrine on Trabecular Meshwork Cells

| Parameter | Epinephrine Concentration (M) | Fold Change/Effect | Citation |

| cAMP Levels | 10-6 | 4- to 5-fold increase | [2] |

| Mitotic Activity | 10-6 | Inhibition | [1][2] |

| Phagocytic Activity | 10-6 | Inhibition | [1][2] |

| Nitric Oxide (NO) Production | Dose-dependent | Significant increase | [3] |

| Apoptosis | Dose-dependent | Induction (mediated by NO) | [3] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments involving the treatment of human trabecular meshwork cell cultures with epinephrine.

Human Trabecular Meshwork Cell Culture

Objective: To establish and maintain primary cultures of human trabecular meshwork cells for experimental use.

Materials:

-

Human donor eyes (obtained within 24-48 hours of death)

-

Dulbecco's Modified Eagle's Medium (DMEM) with low glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Fungizone (Amphotericin B)

-

Trypsin-EDTA solution

-

Collagenase

-

Gelatin-coated culture flasks/plates

Protocol:

-

Tissue Dissection: Under a dissecting microscope, carefully excise the trabecular meshwork tissue from the anterior chamber angle of human donor eyes.

-

Explant Culture: Place the dissected TM tissue strips onto gelatin-coated culture flasks. Add a minimal amount of DMEM supplemented with 10-20% FBS, 1% Penicillin-Streptomycin, and 0.5% Fungizone to allow the tissue to adhere.

-

Cell Migration and Proliferation: Incubate the flasks at 37°C in a humidified atmosphere of 5% CO2. Allow TM cells to migrate from the explants and proliferate. The media should be changed every 2-3 days.

-

Subculturing: Once the primary cultures reach confluence, typically within 2-4 weeks, the cells can be subcultured. Wash the cells with phosphate-buffered saline (PBS), and detach them using Trypsin-EDTA.

-

Expansion: Resuspend the detached cells in fresh media and seed them into new culture flasks at a 1:2 or 1:3 split ratio. Cells are typically used for experiments between passages 3 and 6 to maintain their phenotypic characteristics.

Epinephrine Treatment and Viability Assay

Objective: To assess the dose-dependent effect of epinephrine on the viability of HTM cells.

Materials:

-

Confluent cultures of HTM cells in 24-well plates

-

Epinephrine stock solution

-

Serum-free DMEM

-

Trypan Blue solution or a commercial cell viability assay kit (e.g., MTT, WST-1)

Protocol:

-

Cell Seeding: Seed HTM cells in 24-well plates at a density of 5 x 104 cells/well and allow them to reach confluence.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours in serum-free DMEM to synchronize their cell cycles.

-

Epinephrine Treatment: Prepare serial dilutions of epinephrine in serum-free DMEM to final concentrations of 10-7 M, 10-6 M, and 10-5 M. Replace the medium in each well with the respective epinephrine solution. Include a vehicle control (serum-free DMEM without epinephrine).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours, and up to 10 days).

-

Viability Assessment:

-

Trypan Blue Exclusion: Detach the cells using trypsin, stain with Trypan Blue, and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

MTT/WST-1 Assay: Follow the manufacturer's protocol for the chosen colorimetric assay to quantify cell viability.

-

Signaling Pathways and Visualizations

Epinephrine exerts its effects on trabecular meshwork cells through the activation of adrenergic receptors, primarily the α2A and β2 subtypes. This activation triggers downstream signaling cascades that modulate various cellular functions.

Adrenergic Receptor Signaling in Trabecular Meshwork Cells

The binding of epinephrine to its receptors on HTM cells initiates two main signaling pathways:

-

α2A-Adrenergic Receptor Pathway: Activation of the α2A-adrenergic receptor, a G-protein coupled receptor (GPCR) of the Gi/o type, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It has also been shown to stimulate the Mitogen-Activated Protein (MAP) kinase pathway.[4][5]

-

β2-Adrenergic Receptor Pathway: Activation of the β2-adrenergic receptor, a Gs-coupled GPCR, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6][7]

The net effect of epinephrine on cAMP levels can be complex due to the co-expression of these opposing receptors.

Caption: Adrenergic signaling pathways in trabecular meshwork cells.

Experimental Workflow for Assessing Epinephrine's Effects

The following diagram illustrates a typical experimental workflow for investigating the effects of epinephrine on HTM cell cultures.

Caption: A generalized experimental workflow.

Conclusion

The in vitro studies on human trabecular meshwork cell cultures provide crucial insights into the cellular mechanisms underlying the therapeutic effects of this compound. Its active metabolite, epinephrine, modulates a range of cellular functions, including cell morphology, viability, and signaling pathways, through its interaction with α2A and β2 adrenergic receptors. The dose-dependent nature of these effects highlights the importance of appropriate therapeutic concentrations to achieve the desired clinical outcomes while minimizing potential cytotoxicity. This technical guide serves as a foundational resource for researchers and professionals in the field, offering a consolidated overview of the current knowledge and methodologies for future investigations into the intricate role of adrenergic signaling in trabecular meshwork physiology and glaucoma pathology.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Suppression of trabecular meshwork phagocytosis by norepinephrine is associated with nocturnal increase in intraocular pressure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. Development of Cell Culture Platforms for Study of Trabecular Meshwork Cells and Glaucoma Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

- 7. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Dipivefrin Hydrochloride: A Technical Guide to Non-Ophthalmic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Once confined to the realm of ophthalmology for the management of glaucoma, Dipivefrin Hydrochloride is now emerging as a versatile prodrug of epinephrine with significant potential in non-ophthalmic therapeutic areas. This technical guide delves into the core of this research, providing an in-depth overview of its novel applications, supported by available quantitative data and detailed experimental insights. The primary focus of current non-ophthalmic research lies in the systemic delivery of dipivefrin for the treatment of life-threatening allergic reactions and in exploring its potential in dermatological conditions.

Core Concept: The Prodrug Advantage for Systemic Epinephrine Delivery

This compound is a dipivalic acid ester of epinephrine. This structural modification renders the molecule more lipophilic than its parent compound, epinephrine, facilitating its absorption across biological membranes. Following administration, endogenous esterases hydrolyze dipivefrin, releasing active epinephrine into the systemic circulation. This prodrug strategy is central to its non-ophthalmic applications, offering a potential alternative to conventional epinephrine administration routes, such as injection.

An In-Depth Technical Guide to the Metabolic Pathways of Dipivefrin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Dipivefrin Hydrochloride, a prodrug of epinephrine used in the management of open-angle glaucoma. The document details the enzymatic conversion of dipivefrin to its active form, epinephrine, and the subsequent metabolic fate of epinephrine within ocular tissues. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of the key processes.

Introduction

This compound is a lipophilic ester derivative of epinephrine, designed to enhance corneal penetration and improve the therapeutic index of epinephrine in the treatment of glaucoma. As a prodrug, dipivefrin itself is pharmacologically inactive and must undergo biotransformation to release the active therapeutic agent, epinephrine. This conversion is a critical step in its mechanism of action and is primarily localized within the ocular tissues, minimizing systemic side effects. Understanding the metabolic cascade of dipivefrin is essential for optimizing drug delivery, predicting efficacy, and ensuring safety.

Primary Metabolism: Hydrolysis of Dipivefrin to Epinephrine

The primary metabolic pathway of dipivefrin is its hydrolysis to epinephrine. This biotransformation is a two-step process involving the sequential removal of the two pivaloyl ester groups.

Site of Metabolism

The cornea is the principal site for the hydrolysis of dipivefrin. Its strategic location as the initial barrier for topically administered drugs and its rich enzymatic content make it the primary location for the bioactivation of dipivefrin.

Enzymatic Conversion

The hydrolysis of dipivefrin is predominantly an enzymatic process, with non-enzymatic conversion being negligible. Studies have shown that homogenates of corneal epithelium are significantly more effective at converting dipivefrin to epinephrine compared to heat-inactivated homogenates, highlighting the enzymatic nature of this reaction. A variety of esterases present in the cornea are responsible for this conversion, with cholinesterase playing a major role. The interaction between dipivefrin and these esterases is competitive.

Quantitative Analysis of Dipivefrin Hydrolysis

The efficiency of dipivefrin hydrolysis has been quantified in several studies. The following tables summarize key quantitative data on the enzymatic conversion of dipivefrin.

Table 1: Rate of Dipivefrin Hydrolysis in Corneal Tissue

| Parameter | Value | Species | Reference |

| Rate of Hydrolysis (min⁻¹) | 0.260 ± 0.056 | Rabbit (in vivo, unanesthetized) | |

| Relative Effectiveness of Enzymatic Hydrolysis | 16-fold higher than heat-inactivated control | Rabbit (in vitro, corneal epithelium homogenate) | |

| Non-enzymatic Conversion (after 3 hours) | < 1% | In vitro (tissue-free solution, pH 7.4) |

Table 2: Apparent Kinetic Parameters for the Inhibition of Corneal Esterases by Dipivefrin

| Esterase Type | Substrate | Apparent Km (mM) - Control | Apparent Km (mM) - With Dipivefrin | Vmax (nmol/min/mg protein) | Reference |

| Cholinesterase | Butyrylthiocholine | 0.14 | 0.43 | 1.25 | |

| Acetylcholinesterase | Acetylthiocholine | 0.08 | 0.13 | 0.83 | |

| Carboxylesterase | p-Nitrophenyl acetate | 0.52 | 0.81 | 5.26 | |

| Nonspecific Esterase | α-Naphthyl acetate | 0.11 | 0.24 | 2.86 |

Secondary Metabolism: Fate of Liberated Epinephrine

Following its liberation from dipivefrin, epinephrine undergoes further metabolism through pathways similar to those for exogenously administered epinephrine. This secondary metabolism is crucial for the termination of the drug's action and the clearance of the active compound from ocular tissues.

Key Metabolic Reactions

The primary enzymes involved in the metabolism of epinephrine are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO) .

-

COMT catalyzes the methylation of the catechol hydroxyl group of epinephrine to form metanephrine . Metanephrine is a major metabolite of epinephrine found in ocular tissues.

-

MAO is responsible for the oxidative deamination of epinephrine and metanephrine, leading to the formation of 3,4-dihydroxymandelic acid and vanillylmandelic acid (VMA) , respectively. These metabolites are then typically cleared from the eye.

Distribution of Metabolites

Metanephrine can be detected in ocular tissues as early as 15 minutes after the application of dipivefrin. The metabolites produced by MAO activity generally appear in the aqueous humor 1 to 3 hours after treatment.

Experimental Protocols

This section outlines the general methodologies employed in the investigation of dipivefrin metabolism.

In Vitro Hydrolysis Assay

Objective: To determine the rate and extent of dipivefrin hydrolysis in corneal tissue homogenates.

Protocol:

-

Tissue Preparation: Corneas are excised from the subject species (e.g., rabbit) and the epithelium is carefully scraped. The epithelial scrapings are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Enzyme Reaction: A known concentration of this compound is added to the corneal homogenate. For control experiments, heat-inactivated homogenate or a buffer solution without tissue is used.

-

Incubation: The reaction mixture is incubated at a physiological temperature (e.g., 37°C) for various time points.

-

Reaction Termination: The enzymatic reaction is stopped at each time point, typically by the addition of an acid (e.g., perchloric acid) or an organic solvent (e.g., methanol) to precipitate the proteins.

-

Analysis: The samples are then centrifuged, and the supernatant is analyzed for the concentrations of dipivefrin and its metabolites (epinephrine) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the remaining dipivefrin or the formed epinephrine against time. For kinetic studies, varying concentrations of dipivefrin are used to determine Km and Vmax values using Lineweaver-Burk plots.

Analysis of Ocular Tissue Samples

Objective: To quantify the levels of dipivefrin and its metabolites in various ocular tissues following topical administration.

Protocol:

-

Drug Administration: A known dose of this compound is administered topically to the eyes of the subject animals.

-

Tissue Collection: At predetermined time points, the animals are euthanized, and ocular tissues (cornea, aqueous humor, iris-ciliary body) are carefully dissected and collected.

-

Sample Preparation: The collected tissues are homogenized in an appropriate solvent (e.g., acidified methanol) to extract the analytes. The homogenates are then centrifuged to remove cellular debris.

-

Analytical Method: The resulting supernatant is analyzed using a sensitive and specific analytical technique, such as HPLC with electrochemical detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentrations of dipivefrin, epinephrine, and its metabolites.

-

Data Analysis: The concentration of each analyte in the different ocular tissues is plotted against time to generate pharmacokinetic profiles.

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic pathway of this compound in the cornea.

Caption: Workflow for investigating this compound metabolism.

Conclusion

The metabolic conversion of this compound to epinephrine within the cornea is a rapid and efficient enzymatic process, crucial for its therapeutic effect in lowering intraocular pressure. The subsequent metabolism of the liberated epinephrine follows established pathways involving COMT and MAO. A thorough understanding of these metabolic pathways, supported by quantitative data and detailed experimental protocols, is vital for the continued development and optimization of ophthalmic prodrugs. This guide provides a foundational resource for professionals in the field to aid in their research and development endeavors.

A Technical Deep Dive into Dipivefrin Hydrochloride's Modulation of Aqueous Humor Dynamics

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the pharmacological action of dipivefrin hydrochloride, a prodrug of epinephrine, and its significant role in the modulation of aqueous humor dynamics for the management of open-angle glaucoma. This document, intended for researchers, scientists, and drug development professionals, synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.

Executive Summary

This compound is a lipophilic ester of epinephrine that enhances corneal penetration, allowing for effective intraocular pressure (IOP) reduction at lower concentrations than its parent compound. Its therapeutic effect is twofold: it decreases the production of aqueous humor and enhances its outflow through the trabecular meshwork. This dual mechanism of action, mediated by the agonistic activity of its active form, epinephrine, on adrenergic receptors, provides a robust approach to managing elevated IOP, a primary risk factor for glaucomatous optic neuropathy.

Mechanism of Action: From Prodrug to Potent Agonist

Dipivefrin's efficacy lies in its bioconversion to epinephrine within the eye. As a prodrug, dipivefrin itself has minimal pharmacological activity. Upon topical administration, its increased lipophilicity facilitates rapid penetration through the corneal epithelium. In the cornea and aqueous humor, esterases hydrolyze dipivefrin, releasing epinephrine.

Epinephrine then acts on adrenergic receptors in the ciliary body and trabecular meshwork to modulate aqueous humor dynamics.

Quantitative Effects on Aqueous Humor Dynamics

The clinical efficacy of dipivefrin is well-documented through various studies measuring its impact on key parameters of aqueous humor dynamics.

Intraocular Pressure Reduction

Clinical trials have consistently demonstrated the IOP-lowering effect of dipivefrin.

| Study Parameter | Dipivefrin 0.1% | Epinephrine 2.0% | Reference |

| Mean IOP Reduction (%) | 18.6% | 21.0% | [1] |

Modulation of Aqueous Humor Production

A key mechanism of dipivefrin's action is the reduction of aqueous humor formation. This is primarily attributed to the alpha-adrenergic agonist activity of epinephrine on the ciliary body, leading to vasoconstriction of ciliary vessels and a subsequent decrease in ultrafiltration. A study utilizing laser Doppler flowmetry demonstrated a significant reduction in ciliary body blood flow after topical administration of dipivefrin.

| Study Parameter | Value | Unit | Reference |

| Mean Reduction in Ciliary Body Blood Flow | 49% | % | [2] |

Enhancement of Aqueous Humor Outflow

Dipivefrin also enhances the facility of aqueous humor outflow. The beta-adrenergic agonist activity of epinephrine is thought to relax the ciliary muscle and alter the extracellular matrix of the trabecular meshwork, thereby reducing resistance to aqueous outflow.

| Study Parameter | Observation | Reference |

| Tonographic Outflow Facility | Similar increases to epinephrine | [1] |

Detailed Experimental Protocols

The quantitative data presented above are derived from specific experimental methodologies designed to assess aqueous humor dynamics.

Tonography for Outflow Facility Measurement

Objective: To measure the facility of aqueous humor outflow from the anterior chamber.

Protocol:

-

Patient Preparation: The patient is placed in a supine position, and a topical anesthetic is applied to the cornea.

-

Instrument Calibration: A calibrated electronic Schiøtz tonometer is used.

-

Baseline IOP Measurement: An initial IOP reading is taken.

-

Tonography Procedure: The tonometer plunger is allowed to rest on the cornea for a standardized period (typically 4 minutes). The sustained weight of the tonometer displaces aqueous humor, and the continuous change in corneal indentation is recorded.

-

Data Analysis: The rate of change in corneal indentation is used to calculate the outflow facility, expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).

Fluorophotometry for Aqueous Humor Formation Rate

Objective: To measure the rate of aqueous humor inflow into the anterior chamber.

Protocol:

-

Fluorescein Administration: A sterile solution of sodium fluorescein is administered topically to the cornea.

-

Dye Equilibration: A specific time is allowed for the fluorescein to penetrate the cornea and equilibrate in the anterior chamber.

-

Fluorophotometer Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber at set intervals.

-

Data Analysis: The rate of decrease in fluorescein concentration over time, due to the continuous inflow of newly formed, unlabeled aqueous humor, is used to calculate the aqueous humor formation rate, typically expressed in µL/min.

Laser Doppler Flowmetry for Ciliary Body Blood Flow

Objective: To non-invasively measure blood flow in the ciliary body.

Protocol:

-

Patient Positioning: The patient is seated comfortably with their head positioned in the instrument's headrest.

-

Laser Application: A low-power laser beam is directed through the sclera to the ciliary body.

-

Doppler Shift Detection: The laser light is scattered by moving red blood cells, causing a Doppler shift in the frequency of the scattered light. This shift is detected by the instrument.

-

Signal Processing: The detected Doppler shift is processed to provide a continuous measurement of blood flow velocity, volume, and flux.

Signaling Pathways in Aqueous Humor Modulation

The dual action of epinephrine, the active metabolite of dipivefrin, is a result of its interaction with adrenergic receptors in the ciliary body and trabecular meshwork, triggering distinct downstream signaling cascades.

Conclusion

This compound's role as an effective IOP-lowering agent is firmly established through its efficient conversion to epinephrine and subsequent dual action on aqueous humor dynamics. By reducing aqueous humor production and increasing its outflow, dipivefrin offers a comprehensive approach to the management of open-angle glaucoma. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development in this critical area of ophthalmology.

References

The Pharmacogenomics of Dipivefrin Hydrochloride Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipivefrin hydrochloride, a prodrug of epinephrine, has been a cornerstone in the management of open-angle glaucoma for decades. Its efficacy in lowering intraocular pressure (IOP) is well-documented; however, inter-individual variability in patient response is a notable clinical challenge. This technical guide delves into the emerging field of pharmacogenomics to explore the genetic underpinnings of this variability. While direct pharmacogenomic studies on dipivefrin are limited, this document synthesizes current knowledge on the genetic factors likely to influence its absorption, metabolism, and pharmacodynamic action. By examining the genes involved in its conversion to the active moiety, epinephrine, its transport across ocular tissues, and its interaction with adrenergic receptors, we provide a framework for future research and the development of personalized therapeutic strategies in glaucoma management.

Introduction to this compound and its Mechanism of Action

This compound is an ophthalmic solution used to reduce elevated intraocular pressure in patients with chronic open-angle glaucoma.[1] It is a dipivalate ester of epinephrine, a modification that significantly enhances its lipophilicity and, consequently, its penetration through the cornea.[2][3] Once administered topically, dipivefrin is hydrolyzed by esterases within the eye, primarily in the cornea, to release its active form, epinephrine.[4][5]

Epinephrine, a potent adrenergic agonist, exerts its therapeutic effect through a dual mechanism:

-

Increased Aqueous Humor Outflow: It stimulates β2-adrenergic receptors in the trabecular meshwork, leading to its relaxation and an increase in the outflow of aqueous humor.[4][6]

-

Decreased Aqueous Humor Production: It also acts on α-adrenergic receptors on the ciliary body, causing vasoconstriction and a subsequent reduction in aqueous humor formation.[4][7]

This dual action effectively lowers IOP, a critical factor in preventing the progression of glaucomatous optic neuropathy.[1]

Potential Pharmacogenomic Determinants of Dipivefrin Response

The clinical response to dipivefrin can be influenced by genetic variations at several key stages of its pharmacological journey: metabolism, transport, and receptor interaction. While direct evidence for dipivefrin is still emerging, we can extrapolate from the known pharmacogenomics of related compounds and pathways.

Genes Involved in Metabolism: The Role of Esterases

The conversion of dipivefrin to epinephrine is a critical activation step mediated by ocular esterases.[4] Genetic polymorphisms in esterase genes could therefore significantly impact the bioavailability of active epinephrine.

-

Carboxylesterases (CES): This superfamily of enzymes is known to hydrolyze a wide variety of ester-containing drugs.[8] Variations in genes such as CES1 and CES2 have been shown to alter the metabolism of numerous prodrugs.[3] While specific studies on dipivefrin are lacking, it is plausible that single nucleotide polymorphisms (SNPs) in these genes could lead to altered rates of dipivefrin hydrolysis, resulting in either a diminished therapeutic effect (in the case of reduced enzyme activity) or potentially increased side effects (in the case of enhanced activity). Esterases exhibit a high degree of polymorphism, which has been utilized to characterize species and study evolutionary genetic changes.[9]

Genes Encoding Drug Transporters

The transport of dipivefrin across the cornea and its distribution within ocular tissues may be influenced by various transporter proteins. Genetic variations in these transporters could affect the local concentration of the prodrug and its active metabolite.

-

ATP-Binding Cassette (ABC) Transporters: Members of this family, such as ABCB1 (P-glycoprotein), are known to be involved in the efflux of a wide range of xenobiotics.[10] Polymorphisms in the ABCB1 gene could potentially alter the transport of dipivefrin, thereby affecting its intraocular concentration.

-

Solute Carrier (SLC) Transporters: These transporters are involved in the uptake of various molecules.[10] While their specific role in dipivefrin transport is not well-defined, they are known to be expressed in ocular tissues and play a role in the disposition of other drugs.[1]

Genes Encoding Adrenergic Receptors: The Pharmacodynamic Interface

The ultimate therapeutic effect of dipivefrin is mediated by the interaction of its active form, epinephrine, with adrenergic receptors. Polymorphisms in the genes encoding these receptors are well-documented and have been linked to variable responses to adrenergic drugs in other therapeutic areas.[11][12]

-

Beta-Adrenergic Receptors (ADRB1, ADRB2): Epinephrine is a non-selective agonist of beta-adrenergic receptors. Polymorphisms in the ADRB1 and ADRB2 genes have been associated with altered receptor function, signaling, and response to beta-agonists and antagonists.[11][13] For instance, common SNPs in the ADRB2 gene have been implicated in differential responses to bronchodilators in asthma.[2] It is highly probable that similar genetic variations could influence the magnitude of IOP reduction following dipivefrin administration.

-

Alpha-Adrenergic Receptors (ADRA1A, ADRA2A): Epinephrine also acts on alpha-adrenergic receptors. Genetic variations in these receptor genes could modulate the vasoconstrictive effect in the ciliary body, thereby influencing the reduction in aqueous humor production.

Genes Associated with Glaucoma Pathophysiology

Certain genes, while not directly involved in the dipivefrin pathway, may influence the overall susceptibility to glaucoma and the response to IOP-lowering therapies.

-

Cytochrome P450 1B1 (CYP1B1): Mutations in the CYP1B1 gene are a known cause of primary congenital glaucoma and have been associated with other forms of glaucoma.[14][15] While its primary role is in the metabolism of steroids and xenobiotics, its influence on the development and function of ocular structures could indirectly affect the response to anti-glaucoma medications.[16][17] Some studies suggest that CYP1B1 polymorphisms may be associated with differences in estrogen metabolism.[18]

Data Presentation: Candidate Genes in Dipivefrin Pharmacogenomics

The following table summarizes the key candidate genes that may influence the response to this compound, their function, and the hypothetical impact of genetic variations.

| Gene Category | Gene | Function | Potential Impact of Genetic Variation on Dipivefrin Response |

| Metabolism | CES1, CES2 | Hydrolysis of ester-containing prodrugs. | Altered rate of conversion of dipivefrin to epinephrine, affecting bioavailability and efficacy. |

| Transport | ABCB1 (P-glycoprotein) | Efflux of xenobiotics from cells. | Modified transport of dipivefrin across ocular barriers, influencing intraocular drug concentration. |

| SLC family | Uptake of various molecules into cells. | Altered cellular uptake and distribution of dipivefrin within ocular tissues. | |

| Pharmacodynamics | ADRB1, ADRB2 | Beta-adrenergic receptors mediating aqueous humor outflow. | Modified receptor sensitivity and signaling, leading to variable IOP reduction. |

| ADRA1A, ADRA2A | Alpha-adrenergic receptors involved in aqueous humor production. | Altered vasoconstrictive response in the ciliary body, affecting the decrease in aqueous humor formation. | |

| Disease-Related | CYP1B1 | Metabolism of endogenous and exogenous compounds; role in eye development. | Indirect influence on the health of ocular tissues and their responsiveness to therapy. |

Experimental Protocols for Pharmacogenomic Investigation

Investigating the pharmacogenomics of dipivefrin response requires a multi-faceted approach, combining clinical studies with molecular and functional analyses.

Clinical Study Design for Pharmacogenomic Analysis

A prospective clinical trial is the gold standard for elucidating the impact of genetic variations on drug response.[19][20]

-

Patient Recruitment: A cohort of patients with open-angle glaucoma scheduled to be treated with this compound would be recruited. Detailed demographic and clinical data, including baseline IOP, would be collected.

-

Treatment and Follow-up: Patients would be administered a standardized regimen of dipivefrin. IOP would be measured at regular intervals to determine the treatment response.

-

DNA Sample Collection: A blood or saliva sample would be collected from each participant for DNA extraction.

-

Genotyping: Candidate genes (as outlined in Table 1) would be genotyped for known and potentially novel polymorphisms using methods such as real-time PCR, DNA microarrays, or next-generation sequencing.[4]

-

Statistical Analysis: Association analyses would be performed to correlate specific genotypes or haplotypes with the observed variability in IOP reduction.

Genotyping of Adrenergic Receptor Polymorphisms

Several methods can be employed for genotyping single nucleotide polymorphisms (SNPs) in adrenergic receptor genes.[4][6]

-

Allele-Specific PCR: This method uses primers that are specific for different alleles of a SNP. The presence or absence of a PCR product indicates the genotype.[2]

-

TaqMan SNP Genotyping Assays: This real-time PCR-based method utilizes fluorescently labeled probes that are specific for each allele, allowing for high-throughput and accurate genotyping.[21]

-

DNA Sequencing: Direct sequencing of the gene of interest remains the gold standard for identifying both known and novel variants.

Functional Analysis of Esterase Gene Variants

To understand the functional consequences of identified polymorphisms in esterase genes, in vitro and cellular assays can be performed.[14][22][23]

-

Recombinant Enzyme Expression: The wild-type and variant forms of the esterase enzyme would be expressed in a suitable host system (e.g., bacteria or yeast).

-

Enzyme Kinetics: The kinetic parameters (Km and Vmax) of the recombinant enzymes for dipivefrin hydrolysis would be determined to assess any differences in catalytic efficiency.

-

Cell-based Assays: Cells expressing the different esterase variants would be incubated with dipivefrin, and the rate of epinephrine formation would be measured over time.

Visualizing the Pharmacogenomic Landscape of Dipivefrin

Signaling Pathway of Dipivefrin Action

Caption: Signaling pathway of dipivefrin and potential points of pharmacogenomic influence.

Experimental Workflow for a Pharmacogenomic Study

Caption: A representative workflow for a pharmacogenomic study of dipivefrin response.

Conclusion and Future Directions

The pharmacogenomics of this compound response is a promising area of research with the potential to significantly enhance the clinical management of glaucoma. While direct evidence is currently sparse, a strong theoretical framework exists for the role of genetic variations in esterases, drug transporters, and adrenergic receptors in modulating patient outcomes. Future research should focus on well-designed clinical studies that integrate genomic data with detailed clinical phenotyping. The identification of robust genetic biomarkers could pave the way for personalized dosing strategies, maximizing therapeutic efficacy while minimizing the risk of adverse effects. Ultimately, a deeper understanding of the pharmacogenomic landscape of dipivefrin will contribute to the broader goal of precision medicine in ophthalmology.

References

- 1. Expression, activity and pharmacokinetic impact of ocular transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of beta2-adrenergic receptor (ADRB2) haplotypes by a multiplexed polymerase chain reaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNP genotyping in the beta(2)-adrenergic receptor by electronic microchip assay, DHPLC, and direct sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mednexus.org [mednexus.org]

- 6. Methods for Determining β2-Adrenoreceptor Genotype | Springer Nature Experiments [experiments.springernature.com]

- 7. Pharmacogenetics and pharmacogenomics in glaucoma therapeutics: the way to personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interspecies Differences in the Metabolism of a Multiester Prodrug by Carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Variability of esterase patterns in adult flies of the saltans species group of Drosophila (subgenus Sophophora) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacogenetics of drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. researchgate.net [researchgate.net]

- 13. Adrenergic Receptors Gene Polymorphisms and Autonomic Nervous Control of Heart and Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]